molecular formula C18H24N2O5 B12001492 Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate

Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate

Cat. No.: B12001492
M. Wt: 348.4 g/mol
InChI Key: PCDUKHZFLNUGPH-UHFFFAOYSA-N
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Description

Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of butyl benzoate with an amine derivative of tetrahydrofuran under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate
  • Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate
  • tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Uniqueness

Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is unique due to its specific butyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different ester groups.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

butyl 4-[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]benzoate

InChI

InChI=1S/C18H24N2O5/c1-2-3-10-25-18(23)13-6-8-14(9-7-13)20-17(22)16(21)19-12-15-5-4-11-24-15/h6-9,15H,2-5,10-12H2,1H3,(H,19,21)(H,20,22)

InChI Key

PCDUKHZFLNUGPH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2

Origin of Product

United States

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